
6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 88085-84-1 . It has a molecular weight of 227.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13NO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3,(H2,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure . Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Cytotoxicity and Carbonic Anhydrase Inhibition
A study by Kucukoglu et al. (2016) focused on polymethoxylated-pyrazoline benzene sulfonamides, which are structurally related to 6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide. These compounds demonstrated cytotoxic activities on tumor and non-tumor cell lines, suggesting potential applications in cancer research. Additionally, they showed significant inhibitory effects on carbonic anhydrase isoenzymes, indicating potential relevance in enzyme inhibition studies (Kucukoglu et al., 2016).
Anticancer and Antituberculosis Activity
In the work by Castaño et al. (2019), sulfonamide derivatives, including structures similar to this compound, were synthesized. These compounds exhibited both anticancer and antituberculosis activities, highlighting their potential in the development of new therapeutic agents (Castaño et al., 2019).
Synthesis and Biological Screening
A study by Rehman et al. (2011) involved the synthesis of N-substituted sulfonamides, closely related to this compound. These compounds were screened against various enzymes, revealing inhibitory potential against lipoxygenase. This suggests their applicability in studies exploring enzyme inhibition (Rehman et al., 2011).
Inhibitory Properties of Novel Sulfonamide Derivatives
Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, compounds structurally similar to this compound. These were investigated for their inhibition effects on carbonic anhydrase isozymes, demonstrating the potential of these compounds in enzyme activity modulation studies (Akbaba et al., 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indole derivatives, in general, have been shown to have various biologically vital properties , suggesting that they may interact with multiple biochemical pathways.
Propiedades
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQKOILOUDRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2404542.png)
![N-cyclohexyl-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2404545.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404547.png)
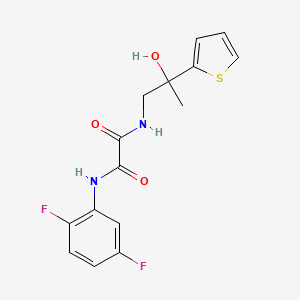
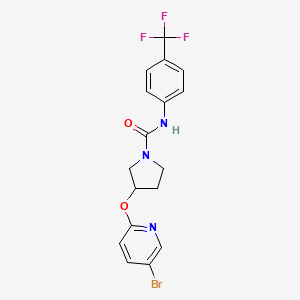
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2404552.png)
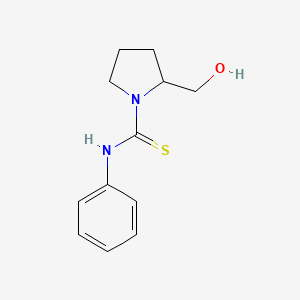
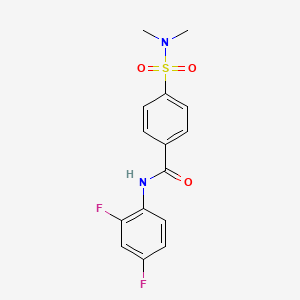

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)
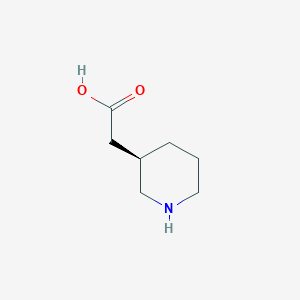
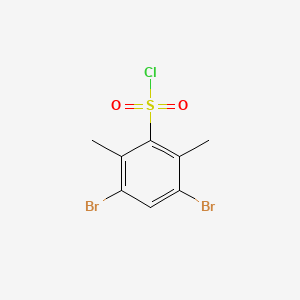
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2404565.png)